molecular formula C21H20N4O4 B12158258 2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine

Cat. No.: B12158258
M. Wt: 392.4 g/mol
InChI Key: FIYOBQUXOYUOAU-UHFFFAOYSA-N
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Description

2-(Phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)[1,2,4]triazolo[1,5-a]pyrimidine: is a fascinating compound with potential applications in various fields. Let’s explore its properties and significance.

Preparation Methods

Synthetic Routes:: The compound can be synthesized via an efficient one-pot three-component reaction. Starting materials include:

  • 3-(3,4,5-trimethoxyphenyl)-1H-1,2,4-triazol-5-amine
  • 1,3-dicarbonyl compounds
  • Aldehydes

Reaction Conditions:: The reaction proceeds under mild conditions, resulting in the formation of the desired compound.

Industrial Production:: While specific industrial production methods are not widely documented, research efforts are ongoing to optimize large-scale synthesis.

Chemical Reactions Analysis

Reactivity::

  • Oxidation : The compound may undergo oxidation reactions.
  • Reduction : Reduction processes are also possible.
  • Substitution : Substituent modifications can occur.
Common Reagents and Conditions::
  • Oxidation : Oxidizing agents like potassium permanganate (KMnO₄).
  • Reduction : Reducing agents such as sodium borohydride (NaBH₄).
  • Substitution : Various nucleophiles (e.g., amines, thiols).

Major Products:: The compound can yield diverse products based on the specific reaction conditions.

Scientific Research Applications

Chemistry::

  • Drug Discovery : Investigating its potential as a lead compound for new drugs.
  • Catalysis : Exploring its catalytic properties.
Biology and Medicine:: Industry::
  • Pharmaceuticals : Potential anticancer agents.
  • Materials Science : Applications in polymer chemistry.

Mechanism of Action

The compound likely exerts its effects by binding to tubulin, disrupting microtubule assembly . Further studies are needed to elucidate the precise molecular targets and pathways involved.

Properties

Molecular Formula

C21H20N4O4

Molecular Weight

392.4 g/mol

IUPAC Name

2-(phenoxymethyl)-7-(3,4,5-trimethoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidine

InChI

InChI=1S/C21H20N4O4/c1-26-17-11-14(12-18(27-2)20(17)28-3)16-9-10-22-21-23-19(24-25(16)21)13-29-15-7-5-4-6-8-15/h4-12H,13H2,1-3H3

InChI Key

FIYOBQUXOYUOAU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=CC=NC3=NC(=NN23)COC4=CC=CC=C4

Origin of Product

United States

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